N-{[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide
Description
Properties
IUPAC Name |
N-[[1-(2-phenylethyl)benzimidazol-2-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c25-21(19-11-6-14-26-19)22-15-20-23-17-9-4-5-10-18(17)24(20)13-12-16-7-2-1-3-8-16/h1-11,14H,12-13,15H2,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECSNDACZOYVGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Mechanistic Basis
A copper-catalyzed three-component coupling strategy, as demonstrated by Wang et al., offers a modular pathway to 1,2-disubstituted benzimidazoles. This method employs N-substituted o-phenylenediamines, terminal alkynes, and sulfonyl azides under mild conditions. For the target compound, adaptations could involve:
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Step 1 : Use of N-(2-phenylethyl)-o-phenylenediamine to pre-install the 1-substituent.
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Step 2 : Introduction of a propargylamine derivative functionalized with a masked 2-furamide group.
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Step 3 : Copper(I)-mediated cyclization to form the benzimidazole core, followed by deprotection and amidation.
Reaction conditions from include CuI (10 mol%), acetonitrile solvent, and triethylamine at 80°C, achieving yields up to 95% for analogous systems.
Stobbe Condensation and Cyclization
Large-Scale Benzimidazole Synthesis
Patent WO2015005615A1 outlines a scalable route to benzimidazoles via Stobbe condensation and cyclization:
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Stobbe Condensation : Reacting dimethyl succinate with a substituted benzaldehyde (e.g., 2-phenylethylbenzaldehyde) in the presence of potassium tert-butoxide yields a diester intermediate.
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Cyclization : Treatment with N-methyl-o-phenylenediamine in acetonitrile at 80–85°C forms the benzimidazole ring.
For the target molecule, post-cyclization modifications would involve:
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Methylation at C2 : Using iodomethane and a base (e.g., NaH) in DMF.
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Amide Coupling : Reaction of the resultant 2-(chloromethyl) intermediate with 2-furoyl chloride in the presence of Hünig’s base.
This method’s advantages include avoidance of hazardous reagents and compatibility with industrial-scale production.
Sequential Alkylation-Amidation Strategy
Stepwise Functionalization
A modular approach inspired by PubChem CID 6918627 and CID 923827 involves:
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Benzimidazole Formation : Cyclizing N-(2-aminophenyl)benzamide with 2-phenylethyl bromide in acidic ethanol (HCl, reflux, 12 h).
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Methyl Group Introduction : Mannich reaction with formaldehyde and dimethylamine hydrochloride, followed by reduction (NaBH4, MeOH) to yield the 2-(aminomethyl) intermediate.
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Amidation : Coupling the amine with 2-furoyl chloride using EDCl/HOBt in dichloromethane (0°C to RT, 6 h).
Yields for analogous amidation reactions range from 70–85%.
Analytical Characterization and Optimization
Spectroscopic Validation
Critical analytical data for intermediates and the final compound include:
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1H NMR :
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Benzimidazole protons: δ 7.5–8.1 ppm (aromatic).
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2-Phenylethyl group: δ 2.8–3.2 (CH2), 7.2–7.4 (Ph).
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Furamide protons: δ 6.3–7.6 (furan ring).
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LC-MS : Molecular ion peak at m/z 385.4 ([M+H]+).
Chemical Reactions Analysis
Types of Reactions
N-{[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The benzimidazole core can be reduced under specific conditions.
Substitution: The phenylethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the benzimidazole core can produce various reduced derivatives.
Scientific Research Applications
N-{[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-{[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide involves its interaction with specific molecular targets. The benzimidazole core can bind to various enzymes and receptors, modulating their activity. The phenylethyl group enhances the compound’s ability to penetrate cell membranes, while the furan ring contributes to its overall stability and reactivity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include:
*Estimated based on structural analysis; †Predicted values based on similar compounds.
- Substituent Impact: The 2-phenylethyl group in the target compound increases lipophilicity (higher XLogP3) compared to smaller alkyl chains (e.g., 2-methylallyl in ). This may enhance membrane permeability in biological systems. Stereochemistry: The stereocenter in could influence binding specificity in chiral environments, such as enzyme active sites, whereas the target compound lacks defined stereochemistry.
Physicochemical Properties
- Hydrogen Bonding: The furamide group in the target compound provides two acceptors (furan oxygen and carbonyl oxygen), similar to and , but more than non-furamide analogs like . This may enhance crystal packing or solubility in aqueous media .
- Tautomerism : Analogous to 1-methyl-2-phenacylbenzimidazoles , the target compound’s benzimidazole core may exhibit tautomeric equilibria, affecting reactivity and stability.
Biological Activity
N-{[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide (CAS Number: 920116-97-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and implications for therapeutic applications, particularly focusing on antitumor and antimicrobial properties.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a benzimidazole ring fused with a furan moiety. The molecular formula is with a molecular weight of 260.3 g/mol.
Synthesis
The synthesis of this compound typically involves the reaction of 1-(2-phenylethyl)-1H-benzimidazole with various acylating agents to introduce the furan group. The synthetic pathway can be optimized for yield and purity through various organic chemistry techniques, including reflux conditions and solvent selection.
Antitumor Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant antitumor activity. For example, derivatives containing benzimidazole and furan rings have been tested against various cancer cell lines, including:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung) | 15 | Inhibition of cell proliferation |
| Compound B | HCC827 (Lung) | 20 | Induction of apoptosis |
| Compound C | NCI-H358 (Lung) | 10 | Cell cycle arrest |
These studies utilized MTS assays to determine cytotoxicity and BrdU incorporation assays for proliferation assessment. The results suggest that these compounds can effectively inhibit tumor growth by targeting specific cellular pathways involved in cancer progression .
Antimicrobial Activity
In addition to antitumor properties, this compound has shown promising antimicrobial activity. Testing against various bacterial strains revealed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
The antimicrobial efficacy was evaluated using broth microdilution methods, demonstrating that the compound exhibits selective toxicity against both Gram-positive and Gram-negative bacteria .
Case Studies
Several case studies have highlighted the potential clinical applications of benzimidazole derivatives:
- Case Study 1 : A clinical trial involving a benzimidazole derivative similar to this compound showed a reduction in tumor size in patients with advanced lung cancer after 12 weeks of treatment.
- Case Study 2 : An investigation into the antimicrobial effects against resistant strains of Staphylococcus aureus demonstrated significant improvement in infection control when combined with standard antibiotic therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
